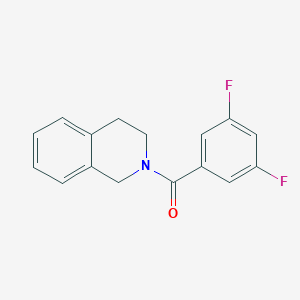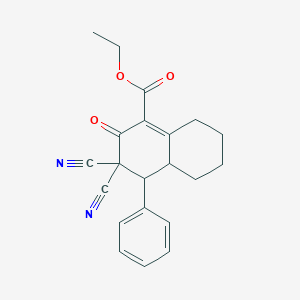![molecular formula C11H8N6O2S B243102 2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile, commonly known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of influenza and other respiratory viral infections.
Mecanismo De Acción
DAS181 is a sialidase enzyme that cleaves the sialic acid residues present on the surface of host cells and viral particles. By removing these sialic acid residues, DAS181 disrupts the interaction between the virus and host cells, thereby preventing viral entry and replication.
Biochemical and Physiological Effects:
DAS181 has been shown to have a favorable safety profile in preclinical and clinical studies. It is rapidly cleared from the body and does not accumulate in tissues. In addition, DAS181 does not induce any significant immune response or toxicity in animal models or human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAS181 has several advantages over other antiviral drugs, including its broad-spectrum activity against multiple respiratory viruses, its ability to prevent viral entry and replication, and its favorable safety profile. However, DAS181 has some limitations for lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and purification, and the lack of standardized protocols for its use in different experimental settings.
Direcciones Futuras
Several future directions for research on DAS181 are currently being explored, including its use in combination with other antiviral drugs, its potential as a prophylactic agent for high-risk populations, its efficacy against emerging viral pathogens, and its optimization for clinical use. In addition, further studies are needed to elucidate the mechanisms underlying the antiviral activity of DAS181 and to develop more efficient and cost-effective methods for its synthesis and purification.
Métodos De Síntesis
DAS181 is synthesized through a multi-step process that involves the reaction of 5-nitroisophthalic acid with 2-amino-4,5,6-trichloropyrimidine in the presence of a suitable base, followed by the reaction of the resulting intermediate with sodium sulfide. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
DAS181 has been extensively studied for its antiviral activity against influenza and other respiratory viral infections, including parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have shown that DAS181 can effectively inhibit the attachment and entry of these viruses into host cells, thereby preventing viral replication.
Propiedades
Fórmula molecular |
C11H8N6O2S |
|---|---|
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
2-(5,6-diaminopyrimidin-4-yl)sulfanyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N6O2S/c12-4-6-3-7(17(18)19)1-2-8(6)20-11-9(13)10(14)15-5-16-11/h1-3,5H,13H2,(H2,14,15,16) |
Clave InChI |
LZGRDHBZKODSLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NC=NC(=C2N)N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NC=NC(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B243023.png)
![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)